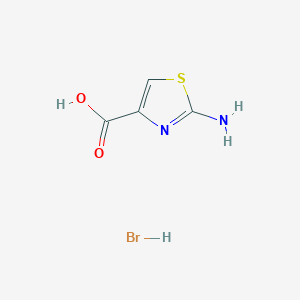

2-Aminothiazole-4-carboxylic acid hydrobromide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the construction of the thiazole ring or the functionalization of existing thiazole cores. For instance, copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids provides a method for synthesizing benzothiazine derivatives in moderate to excellent yields through decarboxylative coupling and intramolecular hydroamination processes (Qiu et al., 2015). Additionally, the one-pot synthesis of 2-aminothiazole derivatives from β-keto esters, thiourea or selenourea, and N-bromosuccinimide under supramolecular catalysis highlights an aqueous-phase approach for constructing the thiazole ring (Narender et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives, including interactions and crystal packing, has been studied extensively. The crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate reveals insights into the molecule's conformation and intermolecular interactions, showcasing the importance of hydrogen bonding in the solid state (He et al., 2011).

Chemical Reactions and Properties

2-Aminothiazoles participate in a variety of chemical reactions, leveraging their nitrogen and sulfur atoms for nucleophilic and electrophilic interactions. The synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea illustrates the reactivity of the thiazole ring towards nucleophilic addition and cyclization reactions (Abdelaal & Bauer, 1988).

Physical Properties Analysis

The physical properties of 2-aminothiazole-4-carboxylic acid hydrobromide and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in material science and organic synthesis.

Chemical Properties Analysis

2-Aminothiazole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Their ability to form hydrogen bonds and participate in coordination chemistry is particularly noteworthy, as seen in the preparation of molecular co-crystals of 2-aminothiazole derivatives, demonstrating the importance of proton transfer and hydrogen bonding in their chemistry (Lynch et al., 1999).

Aplicaciones Científicas De Investigación

Field

Application

2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Method

Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined . Antifungal activity was also performed . Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .

Results

Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .

Drug Development

Field

Application

The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

Method

Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Results

The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

Glycogen Phosphorylase Inhibitor

Field

Application

2-Amino-4-thiazolecarboxylic Acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes .

Method

The compound is used as a reagent in the synthesis of glycogen phosphorylase inhibitors .

Results

The synthesized compounds have shown potential in the treatment of diabetes .

Schiff Base Synthesis

Field

Application

2-Aminothiazole-4-carboxylate is used as a starting material for the synthesis of Schiff bases . Schiff bases have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Method

The compound is used as a reagent in the synthesis of Schiff bases . The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates and minimum inhibitory concentration (MIC) values were determined . Antifungal activity was also performed .

Results

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

Safety And Hazards

Direcciones Futuras

2-Aminothiazole-4-carboxylic acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRNWHJFOOMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584513 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-4-carboxylic acid hydrobromide | |

CAS RN |

112539-08-9 | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)